31-45-beta-Inhibin (human)

説明

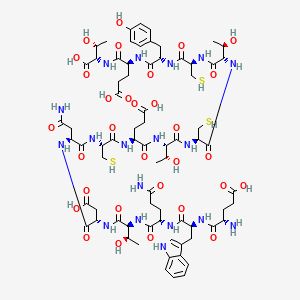

31-45-beta-Inhibin (human) is a peptide fragment derived from the beta subunit of inhibin, a glycoprotein hormone belonging to the transforming growth factor-beta (TGF-β) superfamily. Inhibins are heterodimers composed of an alpha subunit (INHA) and one of two beta subunits (INHβA or INHβB). The beta subunit, particularly INHβA, is critical for binding to activin receptors and modulating follicle-stimulating hormone (FSH) secretion in the pituitary gland . The 31-45 fragment of beta-inhibin is implicated in specific biological interactions, including antibody recognition and receptor binding, as demonstrated in studies using Anti-Inhibin beta A/Activin A antibodies .

Key properties of 31-45-beta-Inhibin (human):

特性

Key on ui mechanism of action |

The mechanism of action and receptor for PCK3145 suggests PCK3145 to be a signal transduction inhibitor with multiple ways (apoptosis, anti-angiogenesis and anti-metastasis) to restrict disease development. |

|---|---|

CAS番号 |

414903-37-0 |

分子式 |

C82H119N21O34S3 |

分子量 |

2039.1 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C82H119N21O34S3/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+/m1/s1 |

InChIキー |

ZRXXHPDJLAQCPC-SFJRRRFZSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)N)O |

正規SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O |

配列 |

EWQTDNCETCTCYET |

製品の起源 |

United States |

準備方法

チガポチドの調製には、固相ペプチド合成(SPPS)を用いたペプチド鎖の合成が含まれます。 この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします . このプロセスは、通常、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用を伴います . 合成が完了すると、ペプチドは樹脂から切り離され、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製されます .

化学反応の分析

科学的研究の応用

Based on the search results, here's what can be gathered regarding the applications of a compound referred to as "31-45-beta-Inhibin (human)":

It's important to note that the search results do not directly discuss "31-45-beta-Inhibin (human)." However, there are compounds and concepts mentioned that might be related or confused with this term:

1. PCK3145

- This is a compound that has been studied for its effects on cancer cell lines .

- PCK3145 has shown to inhibit proliferation and induce apoptosis in PC-3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, but not in MG-63 (osteosarcoma) cells .

- It has demonstrated synergistic effects when combined with docetaxel and oxaliplatin in certain cancer cell lines .

- One search result mentions that a Canadian group has studied the effect of the amino acid 31-45 region of MSMB (PCH3145), which was found sufficient to elicit MSMB-mediated effects .

2. Inhibins

- Inhibins are hormones that belong to the transforming growth factor β superfamily and are produced in the gonads. They are known to suppress the synthesis of follicle-stimulating hormone (FSH) in the pituitary gland .

3. Hyaluronan

- High molecular weight hyaluronan (HMW-HA) has demonstrated corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects with in vitro and in vivo experimental approaches .

Possible Connection and Disclaimer

作用機序

チガポチドは、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

Structural and Functional Comparisons

Key Findings :

- Structural Similarity : Beta-inhibin shares homology with activin A but differs in quaternary structure (heterodimer vs. homodimer) .

- Functional Antagonism : While activin A enhances FSH release, beta-inhibin suppresses it by blocking activin receptors .

- Species Variability : Porcine and ovine beta-inhibins exhibit >85% sequence homology with the human form, enabling cross-species antibody reactivity .

Pharmacological and Clinical Comparisons

- Therapeutic Targets : Beta-inhibin is explored for treating reproductive disorders (e.g., polycystic ovary syndrome), whereas activin inhibitors are studied in fibrosis and cancer .

- Antibody Specificity: Anti-Inhibin beta A antibodies bind to residues 31–45 in humans but show reduced affinity for non-human primates due to sequence variations .

Research Findings and Data

Antibody Cross-Reactivity Studies

Comparative Efficacy in FSH Modulation

生物活性

31-45-beta-Inhibin, a fragment derived from the inhibin protein family, plays a significant role in regulating reproductive functions and has been implicated in various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with other proteins, and implications in health and disease.

31-45-beta-Inhibin is characterized by its disulfide bonds, which stabilize its conformation, crucial for its biological activity. As a member of the inhibin family, it functions primarily as an antagonist to activins—proteins that promote cell proliferation and differentiation.

Mechanism:

- Binding to Receptors : 31-45-beta-Inhibin binds to activin type II receptors, preventing the recruitment and activation of type I receptors, thus inhibiting activin signaling pathways .

- Regulation of Follicle-Stimulating Hormone (FSH) : Inhibins, including 31-45-beta-Inhibin, negatively regulate FSH production from the pituitary gland, thereby influencing gonadal function and fertility .

Biological Activities

The biological activities of 31-45-beta-Inhibin can be summarized as follows:

- Regulation of Testicular Function : In males, inhibins are produced by Sertoli and Leydig cells. They play a crucial role in spermatogenesis by modulating FSH levels and directly affecting Sertoli cell function .

- Impact on Ovarian Function : In females, inhibins are involved in the regulation of ovarian follicle development and menstrual cycle control. Their levels fluctuate during the menstrual cycle, influencing reproductive health .

- Potential Tumor Suppression : Preliminary studies suggest that fragments like 31-45-beta-Inhibin may have antitumor properties. For instance, similar peptides have demonstrated the ability to inhibit tumor growth in animal models when administered .

Case Studies and Research Findings

Recent research has provided insights into the biological activity of 31-45-beta-Inhibin:

- Sertoli Cell Regulation : A study showed that activin A levels directly govern androgen production in Sertoli cells. The presence of inhibins modulated this effect, indicating a complex interplay between these proteins in testicular function .

- Ovarian Health : Research has indicated that inhibins are critical for normal ovarian function. Abnormal levels can lead to conditions such as polycystic ovary syndrome (PCOS) and other reproductive disorders .

- Tumor Growth Studies : Animal models have shown that peptides derived from inhibins can reduce tumor volume in prostate cancer models, suggesting a potential therapeutic avenue for cancer treatment .

Data Tables

Q & A

Q. How can I optimize immunoassays for detecting 31-45-beta-Inhibin in human serum?

Methodological Answer: Use validated ELISA kits with pre-coated plates specific to the 31-45 epitope of beta-Inhibin. Calibrate standards in triplicate using serial dilutions (e.g., 0–100 ng/mL) and include internal controls to account for matrix effects. Validate specificity via cross-reactivity testing against structurally similar proteins (e.g., activins or other inhibin isoforms). Ensure sample stability by avoiding freeze-thaw cycles and using protease inhibitors .

Q. What criteria should guide participant selection for studies measuring beta-Inhibin levels in human populations?

Methodological Answer: Define inclusion/exclusion criteria based on biological relevance (e.g., age, reproductive status, or pathological conditions like ovarian granulosa cell tumors). For longitudinal studies, stratify cohorts by hormonal phases (e.g., menstrual cycle stages) and document confounding variables (e.g., medication use). Reference established biobanking protocols for sample anonymization and ethical compliance .

Q. How do I address variability in beta-Inhibin measurements across different assay platforms?

Methodological Answer: Perform inter-laboratory comparisons using harmonized reference materials (e.g., WHO International Standards). Apply Bland-Altman analysis to quantify systematic bias and use linear regression to adjust for platform-specific discrepancies. Report results with platform-specific detection limits and coefficients of variation (CV <15%) .

Advanced Research Questions

Q. How should contradictory findings between beta-Inhibin’s role in ovarian function and cancer progression be resolved?

Methodological Answer: Conduct meta-analyses of preclinical and clinical datasets to identify context-dependent mechanisms (e.g., TGF-β signaling crosstalk). Use RNA-seq or CRISPR-Cas9 models to isolate beta-Inhibin’s effects in specific cell lineages. Triangulate findings with immunohistochemical validation in human tissue microarrays .

Q. What experimental designs are suitable for longitudinal studies of beta-Inhibin in aging or endocrine disorders?

Methodological Answer: Implement nested case-control designs within cohort studies to minimize attrition bias. Use mixed-effects models to account for repeated measures and time-dependent covariates (e.g., hormone replacement therapy). Integrate multi-omics data (e.g., proteomics, metabolomics) to explore systemic interactions .

Q. How can researchers ethically reconcile open-data mandates with privacy concerns in beta-Inhibin genetic studies?

Methodological Answer: Apply de-identification protocols compliant with GDPR or HIPAA, such as pseudonymization and data-use agreements. For genomic data, use controlled-access repositories (e.g., dbGaP) and aggregate results to prevent re-identification. Document ethical approvals and participant consent for secondary data use .

Q. What strategies mitigate bias in retrospective analyses of beta-Inhibin’s diagnostic utility?

Methodological Answer: Perform propensity score matching to balance confounding variables (e.g., age, comorbidities) across case and control groups. Use machine learning algorithms (e.g., LASSO regression) to identify robust biomarker panels. Validate predictive models in independent cohorts with pre-specified endpoints .

Methodological and Ethical Considerations

Q. How should researchers document experimental protocols for reproducibility in beta-Inhibin studies?

Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing protocols in repositories like Protocols.io . Include detailed reagent lot numbers, instrument calibration records, and raw data in supplementary materials. Reference MIAME (Minimum Information About a Microarray Experiment) or similar guidelines for omics studies .

Q. What are best practices for handling conflicting interpretations of beta-Inhibin’s mechanistic pathways?

Methodological Answer: Organize interdisciplinary workshops to align on mechanistic hypotheses. Use Bayesian network analysis to model pathway interactions and prioritize validation experiments. Publish negative results in dedicated journals to reduce publication bias .

Q. How to design a double-blind clinical trial evaluating beta-Inhibin-based therapeutics?

Methodological Answer: Randomize participants using block randomization stratified by disease stage. Mask investigators and participants to treatment allocation until data lock. Predefine primary endpoints (e.g., serum beta-Inhibin reduction ≥30%) and interim safety analyses. Include placebo controls with matched formulation excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。